1-Bromo-2-isothiocyanato-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-isothiocyanato-4-nitrobenzene is an organic compound with the molecular formula C7H3BrN2O2S. It is a derivative of benzene, featuring bromine, isothiocyanate, and nitro functional groups.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-isothiocyanato-4-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, and the presence of catalysts to facilitate the substitution reactions .
Analyse Chemischer Reaktionen
1-Bromo-2-isothiocyanato-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-isothiocyanato-4-nitrobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2-isothiocyanato-4-nitrobenzene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to inhibition or modification of their function . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-isothiocyanato-4-nitrobenzene can be compared with other benzene derivatives, such as:
1-Bromo-4-nitrobenzene: Lacks the isothiocyanate group, making it less reactive in certain biological applications.
1-Bromo-2,4-dinitrobenzene: Contains an additional nitro group, which can alter its chemical reactivity and applications.
1-Bromo-2-isothiocyanato-5-methyl-4-nitrobenzene: The presence of a methyl group can influence its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H3BrN2O2S |
---|---|
Molekulargewicht |
259.08 g/mol |
IUPAC-Name |
1-bromo-2-isothiocyanato-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-2-1-5(10(11)12)3-7(6)9-4-13/h1-3H |
InChI-Schlüssel |
DDTHVXYYTNVDEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.